molecular formula C8H11FN2 B14844390 2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine

2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine

Cat. No.: B14844390
M. Wt: 154.18 g/mol
InChI Key: DIHBXNIELDPTGK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine is a chemical compound with the molecular formula C8H11FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine, often involves large-scale fluorination processes. These processes may use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-3-methylpyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(2-fluoro-3-methylpyridin-4-yl)ethanamine

InChI

InChI=1S/C8H11FN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2,4,10H2,1H3

InChI Key

DIHBXNIELDPTGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)CCN

Origin of Product

United States

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